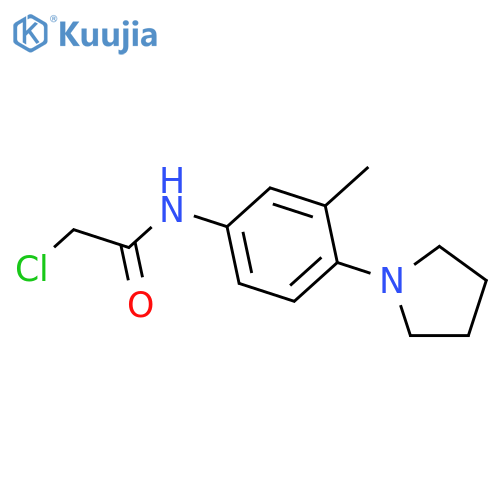

Cas no 875156-65-3 (2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide)

875156-65-3 structure

商品名:2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide

CAS番号:875156-65-3

MF:C13H17ClN2O

メガワット:252.739882230759

MDL:MFCD07838297

CID:3082652

PubChem ID:7064109

2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide

- 2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide

- EN300-23505

- UPCMLD0ENAT5488266:001

- Z111423578

- 2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide

- AKOS000101198

- 875156-65-3

-

- MDL: MFCD07838297

- インチ: InChI=1S/C13H17ClN2O/c1-10-8-11(15-13(17)9-14)4-5-12(10)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)

- InChIKey: HZSUYRXGPWHFMD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 252.1029409Da

- どういたいしつりょう: 252.1029409Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23505-5.0g |

2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |

875156-65-3 | 5.0g |

$1199.0 | 2023-02-14 | ||

| Enamine | EN300-23505-0.1g |

2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |

875156-65-3 | 90% | 0.1g |

$113.0 | 2023-09-15 | |

| Enamine | EN300-23505-1g |

2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |

875156-65-3 | 90% | 1g |

$414.0 | 2023-09-15 | |

| 1PlusChem | 1P019PWO-5g |

2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |

875156-65-3 | 90% | 5g |

$1544.00 | 2023-12-16 | |

| Enamine | EN300-23505-0.25g |

2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |

875156-65-3 | 90% | 0.25g |

$162.0 | 2023-09-15 | |

| Enamine | EN300-23505-0.5g |

2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |

875156-65-3 | 90% | 0.5g |

$310.0 | 2023-09-15 | |

| Enamine | EN300-23505-0.05g |

2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |

875156-65-3 | 90% | 0.05g |

$76.0 | 2023-09-15 | |

| Enamine | EN300-23505-1.0g |

2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |

875156-65-3 | 1.0g |

$414.0 | 2023-02-14 | ||

| Enamine | EN300-23505-10g |

2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |

875156-65-3 | 90% | 10g |

$1778.0 | 2023-09-15 | |

| Enamine | EN300-23505-5g |

2-chloro-N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide |

875156-65-3 | 90% | 5g |

$1199.0 | 2023-09-15 |

2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide 関連文献

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

875156-65-3 (2-chloro-N-3-methyl-4-(pyrrolidin-1-yl)phenylacetamide) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2279938-29-1(Alkyne-SS-COOH)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量